N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic organic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, substituted with an 8-ethyl group, a 4-methoxyphenyl moiety, and a thioacetamide side chain terminating in a 3-chloro-2-methylphenyl group. The acetamide-thioether linkage and aromatic substituents suggest roles in hydrogen bonding, lipophilicity, and electronic interactions, which are critical for biological activity .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O2S/c1-4-30-14-12-25(13-15-30)28-23(18-8-10-19(32-3)11-9-18)24(29-25)33-16-22(31)27-21-7-5-6-20(26)17(21)2/h5-11H,4,12-16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJJYQODMJPMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 485.0 g/mol |
| CAS Number | 1185176-57-1 |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiadiazole derivatives have shown efficacy against various microorganisms such as Staphylococcus aureus and Candida albicans using disk diffusion methods . Although specific data on the target compound is limited, its structural features suggest potential antimicrobial activity.
Anti-inflammatory Effects
Chalcone derivatives related to this compound have demonstrated promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In particular, compounds with methoxy substitutions have shown inhibition percentages significantly higher than common anti-inflammatory drugs like aspirin . This suggests that this compound may possess similar anti-inflammatory properties.
Antitumor Activity
Compounds featuring triazole and thiol functionalities are often investigated for their anticancer properties. Studies have reported that triazole derivatives exhibit cytotoxicity against various human tumor cell lines . While direct studies on the target compound are lacking, its structural components align with known antitumor agents.
Case Studies
- Antimicrobial Study : A series of thiadiazole compounds were synthesized and tested against Candida albicans and Staphylococcus aureus. The results indicated a correlation between structural modifications and increased antimicrobial activity .
- Anti-inflammatory Research : A study focusing on methoxylated chalcones revealed that certain derivatives exhibited high inhibitory activity against COX enzymes (up to 84% inhibition), suggesting a potential pathway for anti-inflammatory effects .
- Anticancer Evaluation : Research on triazole derivatives has shown promising results in inhibiting cancer cell proliferation across various cell lines. Compounds similar in structure to this compound may warrant further investigation in this context .
Scientific Research Applications
The compound N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex chemical structure that has garnered attention in various scientific research applications. This article will explore its potential uses, mechanisms of action, and the findings from relevant studies.
Structural Information
- Molecular Formula : C25H29ClN4O2S
- Molecular Weight : 485.0 g/mol
- CAS Number : 1185079-19-9
Physical Properties
Due to the lack of specific data in the search results, detailed physical properties such as density and boiling point remain unspecified.
Pharmacological Applications
This compound has been investigated for its potential pharmacological activities, particularly in the context of neuroprotection and as a therapeutic agent in neurological disorders.
Neuroprotective Effects
Research indicates that compounds with similar structures can exhibit neuroprotective properties by modulating neurotransmitter systems, particularly through antagonism of NMDA receptors. This modulation can help prevent excitotoxicity associated with conditions such as Alzheimer's disease and Huntington's disease .
Antioxidant Activity
The compound may also demonstrate antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. Studies on related compounds have shown their ability to neutralize free radicals and inhibit lipid peroxidation .
Cancer Research
There is emerging evidence that certain derivatives of triazaspiro compounds can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structural features of this compound may enhance its efficacy against specific cancer cell lines .
Case Study 1: Neuroprotection
A study investigating the neuroprotective effects of a similar compound showed significant inhibition of NMDA receptor-mediated excitotoxicity in vitro. The results indicated that the compound could potentially serve as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antioxidant Properties
In another study focused on oxidative stress, derivatives of triazaspiro compounds demonstrated strong antioxidant activity in cellular models. The research highlighted the potential for these compounds to be developed into therapeutic agents for conditions characterized by oxidative damage .
Comparison with Similar Compounds
Triazaspiro Derivatives
Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione):
Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione):
Closely Related Triazaspiro Acetamide ()
- 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide :
- Core : Identical 1,4,8-triazaspiro[4.5]deca-1,3-diene.
- Substituents : 4-chlorophenyl (vs. 4-methoxyphenyl in the target) and 2,3-dimethylphenyl (vs. 3-chloro-2-methylphenyl).
- Impact of Substituents :
- Methoxy vs. Chloro: The methoxy group in the target compound enhances electron-donating capacity and solubility, whereas chloro is electron-withdrawing and lipophilic .
- Methyl vs. Chloro on Acetamide: The 3-chloro substitution in the target compound may improve steric interactions in binding pockets compared to dimethyl groups .
Acetamide Derivatives with Aromatic Substitutions
N-Substituted Acetamides ()
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Core: Simple acetamide with thiazole and dichlorophenyl groups. Key Differences: Lacks the spirocyclic system but shares the acetamide-thioether motif.
Thiadiazole Acetamides ()
- N-(substituted-phenyl)-2-[5-(3-substituted-phenyl)-1,3,4-thiadiazol-2-yl amino]-acetamide: Core: 1,3,4-thiadiazole with acetamide linkage. Key Differences: The thiadiazole ring introduces additional hydrogen-bonding sites but lacks the conformational restraint of the spiro system. This may reduce target specificity compared to the triazaspiro core .
Comparative Data Table
Research Findings and Implications
Structural and Electronic Effects
- Substituent Impact :
Analytical Comparisons
- LCMS/MS Profiling : Molecular networking () would cluster the target compound with other triazaspiro derivatives based on cosine scores >0.8 for fragmentation patterns .
- NMR Shifts : Key differences in chemical shifts (e.g., regions A and B in ) could localize substituent effects in the target compound compared to simpler acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
